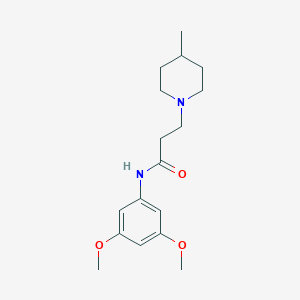
N-(3,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 3,5-dimethoxyphenyl group and a 4-methyl-1-piperidinyl group attached to a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide typically involves the following steps:
Formation of the 3,5-dimethoxyphenyl intermediate: This can be achieved by reacting 3,5-dimethoxybenzaldehyde with a suitable reagent such as a Grignard reagent or an organolithium compound.
Formation of the 4-methyl-1-piperidinyl intermediate: This involves the reaction of 4-methylpiperidine with a suitable acylating agent.
Coupling of the intermediates: The final step involves coupling the 3,5-dimethoxyphenyl intermediate with the 4-methyl-1-piperidinyl intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated reactors and continuous flow systems.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or aromatic compounds.
Applications De Recherche Scientifique
N-(3,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biology: The compound is used in biological assays to study its effects on cellular processes and receptor binding.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,4-dimethoxyphenyl)-3-(4-methyl-1-piperidinyl)propanamide
- N-(3,5-dimethoxyphenyl)-3-(4-ethyl-1-piperidinyl)propanamide
- N-(3,5-dimethoxyphenyl)-3-(4-methyl-1-pyrrolidinyl)propanamide
Uniqueness
N-(3,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide is unique due to its specific substitution pattern on the aromatic ring and the presence of the 4-methyl-1-piperidinyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C17H26N2O3 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
N-(3,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide |
InChI |
InChI=1S/C17H26N2O3/c1-13-4-7-19(8-5-13)9-6-17(20)18-14-10-15(21-2)12-16(11-14)22-3/h10-13H,4-9H2,1-3H3,(H,18,20) |
Clé InChI |
GHAZHQQOEKISSO-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CCC(=O)NC2=CC(=CC(=C2)OC)OC |
SMILES canonique |
CC1CCN(CC1)CCC(=O)NC2=CC(=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,5-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B248209.png)
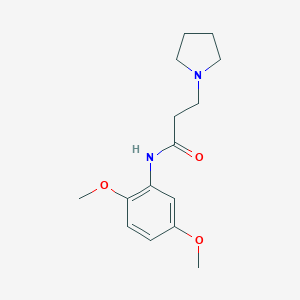
![3-[benzyl(methyl)amino]-N-(2,5-dimethoxyphenyl)propanamide](/img/structure/B248212.png)
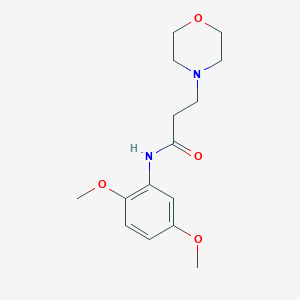
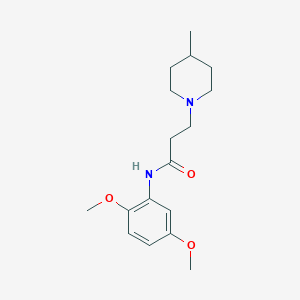
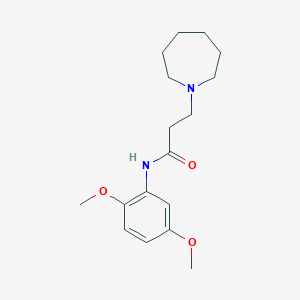
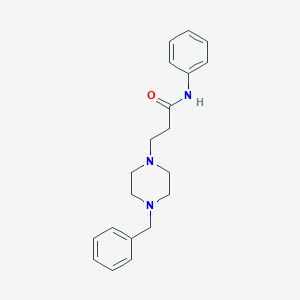
![3-[benzyl(ethyl)amino]-N-phenylpropanamide](/img/structure/B248220.png)
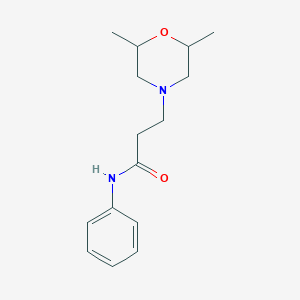
![3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpropanamide](/img/structure/B248222.png)
![Ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-3-carboxylate](/img/structure/B248223.png)
![3-[ETHYL(2-METHYLALLYL)AMINO]-N~1~-PHENYLPROPANAMIDE](/img/structure/B248226.png)
![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-phenylpropanamide](/img/structure/B248227.png)
